molecular formula C9H12BrN B1280631 4-Bromo-2,N,N-trimethylaniline CAS No. 50638-49-8

4-Bromo-2,N,N-trimethylaniline

Cat. No.: B1280631
CAS No.: 50638-49-8
M. Wt: 214.1 g/mol
InChI Key: CWERDFVJQVKRAL-UHFFFAOYSA-N
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Description

4-Bromo-2,N,N-trimethylaniline: is an organic compound with the molecular formula C9H12BrN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

This compound is a tertiary amine , which suggests it could interact with various biological targets, such as enzymes or receptors, that have affinity for amines.

Mode of Action

As a tertiary amine, it could potentially undergo various chemical reactions, such as iron-catalyzed oxidative C-C coupling . The bromine atom in the compound could also participate in electrophilic aromatic substitution reactions, given the right conditions. More detailed studies are required to elucidate the exact mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Bromo-2,N,N-trimethylaniline, factors such as pH, temperature, and the presence of other chemicals could potentially affect its reactivity and stability . Additionally, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,N,N-trimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to changes in the metabolism of other compounds, affecting their bioavailability and toxicity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects, such as oxidative stress and apoptosis, have been observed at high doses . These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic reactions can affect the levels of other metabolites and influence metabolic flux . Additionally, this compound can interact with cofactors and other enzymes involved in its metabolism, further modulating its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, affecting their activity and the metabolism of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4-Bromo-2,N,N-trimethylaniline involves the bromination of 2,N,N-trimethylaniline. The reaction typically uses N-Bromosuccinimide as the brominating agent in the presence of ammonium acetate in acetonitrile at room temperature. The reaction is completed within a short time, yielding the desired product .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-2,N,N-trimethylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro compounds or other oxidized derivatives.

    Reduction Products: Reduction typically yields primary or secondary amines.

Scientific Research Applications

4-Bromo-2,N,N-trimethylaniline is widely used in

Properties

IUPAC Name

4-bromo-N,N,2-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWERDFVJQVKRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466144
Record name 4-BROMO-2,N,N-TRIMETHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-49-8
Record name 4-BROMO-2,N,N-TRIMETHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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